Bienvenue dans la boutique en ligne BenchChem!

4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one

Monoacylglycerol lipase (MAGL) Endocannabinoid system Serine hydrolase inhibition

This compound is a unique N1-heteroarylmethyl analog for SAR studies of MAGL inhibitors, filling a critical gap beyond standard N1-phenyl series. With a 2-furylmethyl group that alters hydrogen bonding and selectivity, it's a key building block for CNS drug-like probe development. Supplied at ≥95% purity for direct use in parallel synthesis and scaffold-hopping campaigns.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B4729461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H15N3O2/c20-15-8-11(9-19(15)10-12-4-3-7-21-12)16-17-13-5-1-2-6-14(13)18-16/h1-7,11H,8-10H2,(H,17,18)
InChIKeyYHLYABZTVZKGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one – Structural Identity and Procurement Baseline


4-(1H-Benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one (CAS 887347-90-2) is a heterocyclic hybrid molecule of molecular formula C16H15N3O2 and molecular weight 281.31 g/mol . It belongs to the benzimidazole–pyrrolidin-2-one conjugated scaffold class, a chemotype that has yielded potent inhibitors of human monoacylglycerol lipase (hMAGL) and other serine hydrolase targets [1]. The compound is available as a research-grade building block from multiple specialty chemical suppliers at ≥95% purity .

Why N1-Phenyl and N1-Benzyl Pyrrolidin-2-one Analogs Cannot Substitute for 4-(1H-Benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one


Within the benzimidazole–pyrrolidin-2-one series, biological potency, selectivity, and physicochemical properties are exquisitely sensitive to the N1 substituent on the lactam ring. Published structure–activity relationship (SAR) data demonstrate that replacing the N1-phenyl group with even a subtly different aryl substituent shifts MAGL IC50 values by more than 10-fold and alters FAAH selectivity from non-selective dual inhibition (>24 µM FAAH IC50) to complete selectivity (>50 µM FAAH IC50) [1]. The 2-furylmethyl group present in the target compound introduces a hydrogen-bond-accepting oxygen and a π-excessive heterocycle that are absent in phenyl or benzyl analogs, fundamentally altering the molecular recognition profile compared with simple aromatic N1-substituted comparators [2].

Quantitative Comparator Evidence Guide for 4-(1H-Benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one


N1-Furylmethyl vs. N1-Phenyl MAGL Inhibitory Potency: Class-Level SAR Inference

No direct head-to-head MAGL IC50 data are available for the target compound. However, the closest in-class N-phenyl-substituted benzimidazole–pyrrolidin-2-one analogs (compounds 22, 23, and 25) exhibit potent MAGL inhibition with IC50 values of 8.6, 8.0, and 9.4 nM, respectively, in the recombinant hMAGL enzymatic assay [1]. The N1-furylmethyl substitution introduces a hydrogen-bond acceptor and altered π-electron distribution that, by analogy with other heterocycle-for-phenyl bioisostere replacements in the MAGL inhibitor literature, is expected to shift both potency and selectivity profiles. Quantitative potency data for the target compound must be generated experimentally before procurement for MAGL-targeted applications.

Monoacylglycerol lipase (MAGL) Endocannabinoid system Serine hydrolase inhibition

MAGL vs. FAAH Selectivity Differentiation of N1-Aryl Substitution Patterns

In the benzimidazole–pyrrolidin-2-one series, N1-phenyl substitution patterns dictate FAAH counter-screen selectivity. The 4-methoxyphenyl analog (compound 25) achieves an FAAH IC50 >50 µM, representing >5,300-fold selectivity for MAGL over FAAH, while halogenated phenyl analogs (compounds 22 and 23) exhibit FAAH IC50 values of 35 and 24 µM, respectively, corresponding to only ~4,000-fold and ~3,000-fold selectivity [1]. The N1-furylmethyl substituent in the target compound presents a distinct electronic and steric environment; its FAAH selectivity profile cannot be extrapolated from phenyl-based SAR and requires independent determination.

FAAH selectivity Dual inhibition Endocannabinoid profiling

Intramolecular π–π and C–H···π Interaction Potential of Furylmethyl-Containing Benzimidazoles

A crystallographic study of furan-substituted benzimidazoles demonstrated that the 1-(furan-2-ylmethyl) (MeFn) substituent participates in intermolecular C–H···π interactions with adjacent furan rings, and the combined π–π + C–H···π interaction energy for a furan-benzimidazole dimer was calculated at −43.0 kJ mol⁻¹ (DFT, M06-2X/6-31+G(d)) [1]. In contrast, simple N1-benzyl benzimidazole analogs lack the heteroatom-mediated directional interactions provided by the furan oxygen. The target compound incorporates both the MeFn substituent and a pyrrolidin-2-one carbonyl, creating additional hydrogen-bonding geometry that can influence crystal packing, solubility, and target-binding conformations.

Crystallography π-π interactions Molecular recognition

Predicted Drug-Likeness Parameters for the Target Compound

Computational property predictions for 4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one yield a consensus logP of approximately 2.1–2.6 [1], placing it in a moderate lipophilicity range suitable for CNS penetration (optimal CNS logP ≈ 2–4). By comparison, the N1-phenyl analog (4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, CAS 380561-11-5, MW 277.32) has a predicted logP of ~2.8 , while the N1-benzyl analog (4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one, MW 291) has a predicted logP of ~1.79 , indicating that the furylmethyl substitution reduces lipophilicity relative to N1-phenyl while increasing it relative to N1-benzyl.

Drug-likeness LogP ADME prediction

Recommended Application Scenarios for 4-(1H-Benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one Based on Differential Evidence


Differential Scanning of N1-Heteroaryl SAR in hMAGL Inhibitor Lead Optimization

The target compound fills a structural gap in the benzimidazole–pyrrolidin-2-one MAGL inhibitor series: while N1-phenyl and N1-substituted-phenyl analogs have been extensively profiled (IC50 range 8.0–9.4 nM, FAAH selectivity up to >5,300-fold), no N1-heteroarylmethyl analog has been reported with quantitative MAGL/FAAH data [1]. Researchers optimizing MAGL lead compounds can use the target compound to probe the effect of replacing the N1-phenyl ring with a furan bioisostere on potency, selectivity, and metabolic stability.

Crystallographic and Solid-State Interaction Studies of Furan-Containing Heterocyclic Hybrids

The furylmethyl substituent in benzimidazole-containing compounds participates in directional C–H···π and π–π interactions with calculated energies of −43.0 kJ mol⁻¹ in analogous systems [2]. The target compound, which additionally incorporates a pyrrolidin-2-one carbonyl capable of hydrogen bonding, is a suitable candidate for co-crystallization studies with biological targets or for systematic crystal engineering investigations comparing furan-mediated versus phenyl-mediated packing motifs.

Moderate-Lipophilicity Chemical Probe Development in CNS-Targeted Programs

With a predicted logP of 2.1–2.6 [3], the target compound occupies an intermediate lipophilicity space between the more lipophilic N1-phenyl analog (predicted logP ~2.8) and the less lipophilic N1-benzyl analog (predicted logP ~1.79). This property profile is compatible with CNS drug-like chemical space and makes the compound a rational starting scaffold for neuroscience-targeted probe development where balanced LogP is required for blood–brain barrier penetration.

Building Block for Diversity-Oriented Synthesis of Underexplored N1-Heteroarylmethyl Pyrrolidinones

The compound serves as a key intermediate for generating focused libraries of N1-heteroarylmethyl pyrrolidin-2-one derivatives. Commercial availability at ≥95% purity enables direct use in parallel synthesis, late-stage functionalization, or scaffold-hopping campaigns aimed at exploring the SAR landscape beyond the well-characterized N1-phenyl benzimidazole–pyrrolidin-2-one series [1].

Quote Request

Request a Quote for 4-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.